Paired Comparison Clinical Trial: Clocortolone Pivalate 0.1% Cream vs. Triamcinolone Acetonide 0.025% Cream in Corticosteroid-Responsive Dermatoses
In a symmetrically paired comparison clinical trial involving 37 patients with bilateral lesions of various corticosteroid-responsive dermatoses (including contact dermatitis, seborrheic dermatitis, atopic dermatitis, lichen simplex chronicus, and psoriasis), clocortolone pivalate 0.1% cream was superior to triamcinolone acetonide 0.025% cream in 8 patients, while triamcinolone was superior in only 3 patients. Both drugs were equally effective in 26 patients. The overall superiority of clocortolone pivalate over triamcinolone acetonide was non-significant, and no side effects were observed with either drug [1].
| Evidence Dimension | Clinical efficacy in treating corticosteroid-responsive dermatoses |
|---|---|
| Target Compound Data | Clocortolone pivalate 0.1% cream superior in 8 of 37 patients |
| Comparator Or Baseline | Triamcinolone acetonide 0.025% cream superior in 3 of 37 patients |
| Quantified Difference | Clocortolone superior in 21.6% of patients vs. triamcinolone in 8.1% (70.3% equally effective) |
| Conditions | 37 patients with bilateral lesions of contact dermatitis, seborrheic dermatitis, atopic dermatitis, lichen simplex chronicus, and psoriasis; symmetrical paired comparison; 7-month study period |
Why This Matters
This direct head-to-head data supports the selection of clocortolone pivalate over triamcinolone acetonide for conditions where a slightly higher efficacy rate is clinically meaningful, without increasing the risk of adverse effects.
- [1] Suk HS, Kim YP. A Study on the Effectiveness of Clocortolone Pivalate (Purantix) Cream on Certain Common Skin Diseases. Korean J Dermatol. 1978;16(4):311-318. View Source
